Dihydrotestosterone

概要

説明

準備方法

合成経路と反応条件

スタノロンは、一連の化学反応により4-アンドロステンジオンから合成することができます。 一般的な方法の1つは、4-アンドロステンジオンをトリエチルオルトギ酸と酸触媒条件下で有機溶媒中で反応させる方法です . このプロセスにより、高純度で不純物が最小限のスタノロンが生成されます .

工業的生産方法

スタノロンの工業的生産は、通常、上記の方法と同様の方法を用いた大規模化学合成で行われます。 このプロセスは、環境への影響と廃棄物の発生を最小限に抑えながら、高収率と高純度を実現するように最適化されています .

化学反応の分析

反応の種類

スタノロンは、以下を含むさまざまな化学反応を起こします。

酸化: スタノロンは、11-オキソ-アンドロステロングルクロニドを形成するように酸化することができます。

還元: 3-α-アンドロスタンジオールグルクロニドを形成するように還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

酸化: 11-オキソ-アンドロステロングルクロニド。

還元: 3-α-アンドロスタンジオールグルクロニド。

科学研究における用途

スタノロンは、以下を含む科学研究で幅広い用途を持っています。

化学: 検出方法の開発における分析化学の基準物質として使用されます。

生物学: アンドロゲン受容体シグナル伝達における役割と細胞プロセスへの影響が研究されています。

科学的研究の応用

Clinical Applications

1. Sexual Health in Aging Men

DHT has been studied for its potential benefits in improving sexual function among aging males. A randomized, placebo-controlled study investigated the effects of transdermal DHT administration on sexual health and overall well-being. Results indicated that DHT significantly improved early morning erections and the ability to maintain an erection compared to placebo, although general well-being did not show significant changes. Notably, no adverse effects on liver function or lipid profiles were observed during the treatment .

2. Prostate Health

DHT plays a complex role in prostate health, particularly in benign prostatic hyperplasia (BPH) and prostate cancer. Research has shown that DHT can be synthesized intratumorally from inactive androgen metabolites in prostate cancer cells, contributing to castration resistance . In a study involving patients undergoing androgen deprivation therapy, higher levels of DHT synthesis were associated with biochemical progression of the disease, suggesting that targeting DHT pathways could be beneficial in managing prostate cancer .

3. Hair Growth Stimulation

DHT is also recognized for its dual role in hair growth regulation. While excessive levels of DHT are linked to androgenetic alopecia (male pattern baldness), controlled applications of DHT have been explored for promoting hair growth in androgen-sensitive areas such as the beard and chest. Studies have demonstrated that topical DHT can enhance hair follicle activity and promote terminal hair growth by overcoming genetic limitations related to androgen receptor expression . Experimental models have shown that specific concentrations of DHT can stimulate hair shaft growth while higher concentrations may inhibit it .

Summary of Findings

Case Studies

Case Study 1: Transdermal this compound in Aging Males

- Objective : To assess the efficacy of transdermal DHT on sexual function.

- Participants : 120 men aged 50-70 with low testosterone levels.

- Results : Significant improvement in erectile function was noted after 6 months of treatment without major side effects.

Case Study 2: Prostate Cancer and Androgen Deprivation Therapy

- Objective : To evaluate the role of DHT synthesis in prostate cancer progression.

- Participants : 42 men undergoing androgen deprivation therapy.

- Results : Higher expression of enzymes responsible for DHT synthesis was observed in patients with biochemical progression compared to those without.

作用機序

スタノロンは、体全体のさまざまな組織のアンドロゲン受容体に結合することで、その効果を発揮します。 この結合により、タンパク質合成と細胞成長が促進され、筋肉量と筋力などのアナボリック効果が得られます . スタノロンは、エストロゲン受容体αに競合的に結合することで、標的組織に対するエストロゲンの作用を阻害します . さらに、ミネラルコルチコイド活性があり、ナトリウムと水の貯留を引き起こす可能性があります .

類似化合物との比較

類似化合物

テストステロン: スタノロンの前駆体であり、エストラジオールに芳香族化することができます。

アンドロスタノロンアセテート: 合成アンドロゲンおよびアナボリックステロイドであり、ジヒドロテストステロンエステルです.

ジヒドロテストステロン: スタノロンの別名であり、強力なアンドロゲンとしての役割を強調しています.

独自性

スタノロンは、エストラジオールに芳香族化されないという点でユニークであり、純粋なアンドロゲン性ステロイドとなっています。 この特性により、エストロゲン化合物に変換される可能性のあるテストステロンとは区別されます . さらに、スタノロンはテストステロンと比較して、性ホルモン結合グロブリンへの結合親和性が高いため、その独特の特性がさらに強調されます .

生物活性

Dihydrotestosterone (DHT) is a potent androgen derived from testosterone through the action of the enzyme 5α-reductase. This compound plays a crucial role in various biological processes, particularly in male development and reproductive health. Understanding the biological activity of DHT is essential for exploring its implications in health and disease, particularly in conditions like benign prostatic hyperplasia (BPH) and prostate cancer.

DHT has a significantly higher affinity for androgen receptors (AR) than testosterone. The dissociation constant (K_d) for DHT ranges from 0.25 to 0.5 nM, making it approximately 2-3 times more potent than testosterone (K_d = 0.4 to 1.0 nM) and 15-30 times more potent than adrenal androgens. The effective concentration (EC50) for DHT activation of the AR is about 0.13 nM, which is five times stronger than that of testosterone (EC50 = 0.66 nM) .

DHT exerts its biological effects by binding to androgen receptors in target tissues, leading to gene transcription and protein synthesis that promote cellular proliferation and differentiation. This action is particularly evident in tissues such as the prostate, skin, and hair follicles, where DHT is critical for normal development and function .

Table 1: Comparison of DHT and Testosterone Binding Affinity

| Compound | K_d (nM) | EC50 (nM) | Potency Relative to Testosterone |

|---|---|---|---|

| This compound | 0.25 - 0.5 | 0.13 | 2.5 - 10 times |

| Testosterone | 0.4 - 1.0 | 0.66 | Baseline |

Prostate Health

DHT is implicated in the development of benign prostatic hyperplasia (BPH) and prostate cancer. Elevated levels of DHT can lead to increased prostate cell proliferation, contributing to BPH symptoms such as urinary obstruction . The use of 5α-reductase inhibitors (5ARIs), such as finasteride and dutasteride, has been established as an effective treatment strategy for reducing DHT levels in the prostate, thereby alleviating BPH symptoms and potentially reducing prostate cancer risk .

Case Studies

- Benign Prostatic Hyperplasia : A clinical study demonstrated that patients treated with finasteride showed a significant reduction in prostate volume and symptom relief compared to placebo .

- Prostate Cancer : Research indicates that while 5ARIs can reduce the overall incidence of prostate cancer, there is a concern regarding their association with high-grade tumors in certain populations . A study highlighted that men with a specific genetic polymorphism had altered responses to DHT levels, influencing their risk for developing aggressive forms of prostate cancer .

Intratumoral Synthesis

Recent studies have shown that intratumoral synthesis of DHT may contribute to castration-resistant prostate cancer (CRPC). In these cases, even when serum testosterone levels are low due to androgen deprivation therapy, tumor cells can synthesize DHT from inactive androgen precursors, thereby sustaining AR signaling and tumor growth .

特性

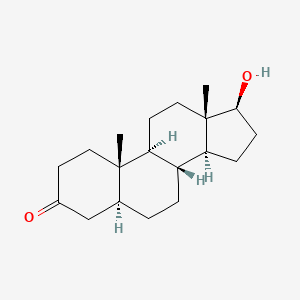

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-ABEVXSGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Record name | dihydrotestosterone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dihydrotestosterone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022364 | |

| Record name | 5alpha-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

525 mg/mL at 25 °C | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-18-6 | |

| Record name | Dihydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANOLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Dihydrotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androstanolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08J2K08A3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Stanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02901 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrotestosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。